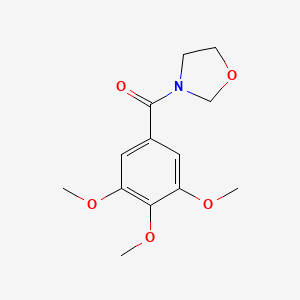
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 3-(3,4,5-trimethoxybenzoyl)-: is a heterocyclic compound with the molecular formula C13H17NO5 and a molecular weight of 267.27778 . This compound features an oxazolidine ring substituted with a 3,4,5-trimethoxybenzoyl group, making it a unique and interesting molecule in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidines typically involves the cyclization of amino alcohols with carbonyl compounds. For 3-(3,4,5-trimethoxybenzoyl)oxazolidine, the reaction between 3,4,5-trimethoxybenzoyl chloride and an appropriate amino alcohol under basic conditions is a common method . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidation reactions, often leading to the formation of oxazolidinones.
Reduction: Reduction of oxazolidines can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like triethylamine
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-alkylated oxazolidines
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, oxazolidines are used as curing agents for epoxy resins and as intermediates in the production of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of 3-(3,4,5-trimethoxybenzoyl)oxazolidine is not fully understood. the trimethoxybenzoyl group is known to interact with various molecular targets, including enzymes and receptors . This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: These compounds are structurally related to oxazolidines and share similar chemical properties.
Spirooxazolidines: These compounds feature a spirocyclic structure and are known for their biological activities.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are used in various chemical applications.
Uniqueness: 3-(3,4,5-trimethoxybenzoyl)oxazolidine is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
38943-52-1 |
|---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1,3-oxazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO5/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
DTPIFOKFGUEOIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)

![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
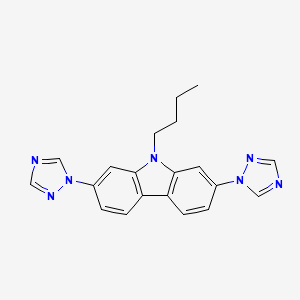

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
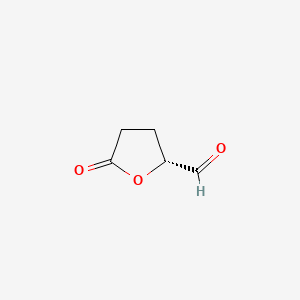
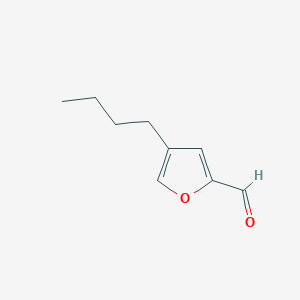
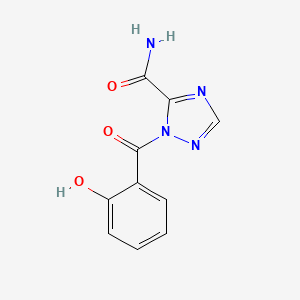
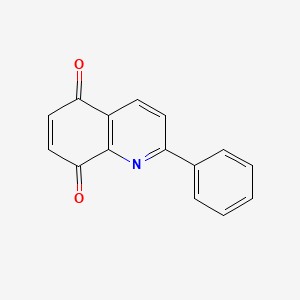
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
